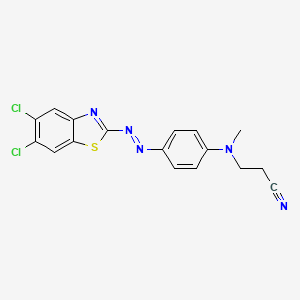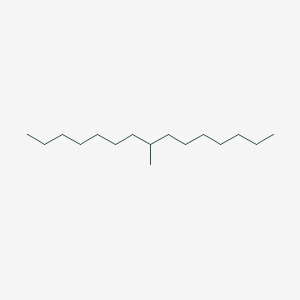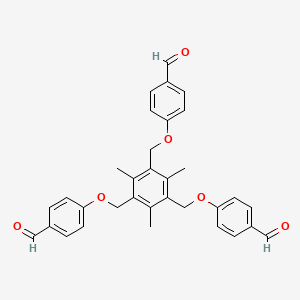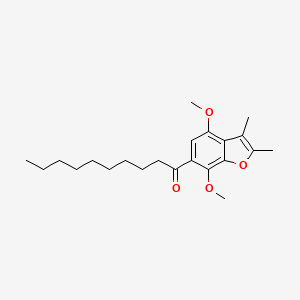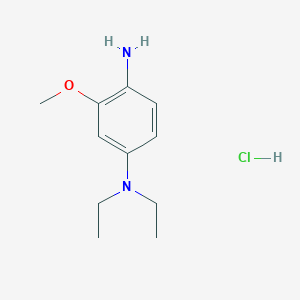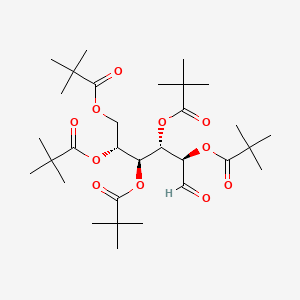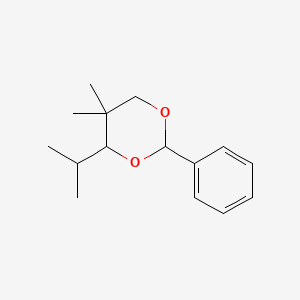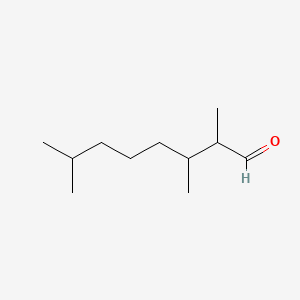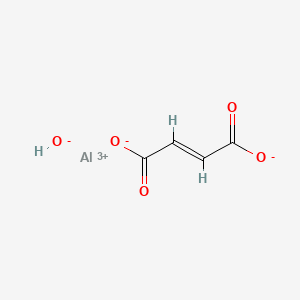
Al-Fum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum fumarate, commonly referred to as Al-Fum, is a metal-organic framework (MOF) composed of aluminum ions coordinated to fumarate ligands. This compound is known for its robust chemical structure and high thermal stability, making it an attractive material for various applications, particularly in catalysis and gas storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum fumarate can be synthesized using a variety of methods. One common approach involves the reaction of aluminum nitrate with fumaric acid in a solvent such as water or ethanol. The reaction is typically carried out under hydrothermal conditions at elevated temperatures (around 100°C) for several hours . Another method involves the use of a double solvent technique to introduce metal nanoparticles into the MOF structure .
Industrial Production Methods
In industrial settings, aluminum fumarate is produced using scalable hydrothermal synthesis methods. These methods ensure the reproducibility and robustness of the MOF’s porous properties, which are crucial for its applications in gas storage and catalysis .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum fumarate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of transition metal catalysts.
Substitution: Substitution reactions can occur when different metal ions are introduced into the MOF structure.
Common Reagents and Conditions
Common reagents used in reactions involving aluminum fumarate include metal nitrates (e.g., copper nitrate, zinc nitrate) and organic solvents (e.g., ethanol, n-hexane). Reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of metal nanoparticles into the MOF structure .
Major Products
The major products formed from reactions involving aluminum fumarate include various hydrocarbons and oxygenates, such as methane, ethylene, and ethanol, particularly in electrocatalytic reduction processes .
Applications De Recherche Scientifique
Aluminum fumarate has a wide range of scientific research applications:
Biology: The compound’s porous structure makes it suitable for drug delivery applications, where it can encapsulate and release therapeutic agents in a controlled manner.
Medicine: Aluminum fumarate is being explored for its potential in medical imaging and as a contrast agent due to its unique structural properties.
Mécanisme D'action
The mechanism by which aluminum fumarate exerts its effects involves its ability to act as a scaffold for metal nanoparticles. These nanoparticles facilitate various catalytic reactions by providing active sites for the adsorption and transformation of reactants. The molecular targets and pathways involved include the reduction of carbon dioxide to hydrocarbons and the oxidation of organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
CAU-10-H: Another aluminum-based MOF with similar hydrothermal stability and porosity properties.
MIL-160: An aluminum MOF that also exhibits high thermal stability and is used in similar applications.
MOF-801 (Zr): A zirconium-based MOF that shares some structural similarities with aluminum fumarate but has different catalytic properties.
Uniqueness
Aluminum fumarate is unique due to its combination of high thermal stability, robust chemical structure, and versatility in various catalytic and gas storage applications. Its ability to incorporate different metal nanoparticles further enhances its functionality and makes it a valuable material for a wide range of scientific and industrial applications .
Propriétés
Numéro CAS |
1370461-06-5 |
|---|---|
Formule moléculaire |
C4H3AlO5 |
Poids moléculaire |
158.04 g/mol |
Nom IUPAC |
aluminum;(E)-but-2-enedioate;hydroxide |
InChI |
InChI=1S/C4H4O4.Al.H2O/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;1H2/q;+3;/p-3/b2-1+;; |
Clé InChI |
PEOCKXGXSYFWMI-SEPHDYHBSA-K |
SMILES isomérique |
C(=C/C(=O)[O-])\C(=O)[O-].[OH-].[Al+3] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].[OH-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


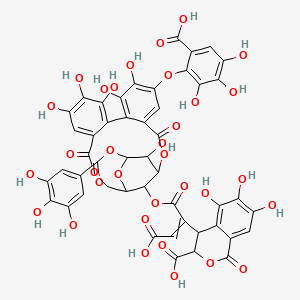

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
